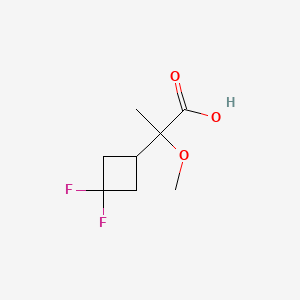
4,4-difluoro-1-(oxan-4-yl)butane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluoro-1-(oxan-4-yl)butane-1,3-dione, also known as 4,4-Difluoro-1-(oxan-4-yl)butane-1,3-dione (DFB), is a difluorinated oxanone derivative. It is a versatile synthetic building block used in the synthesis of a variety of bioactive molecules, including drugs and drug analogs. DFB has been widely studied for its biological activities, and its potential applications in medicine and biotechnology.
科学研究应用
DFB has been studied for its potential applications in the fields of medicine and biotechnology. It has been investigated for its ability to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2), and for its potential as an anti-cancer agent. It has also been explored for its ability to modulate the activity of the protein kinase C (PKC) enzyme, and for its potential as an anti-inflammatory agent. Additionally, DFB has been studied for its ability to act as a ligand for G-protein coupled receptors (GPCRs), and for its potential as an antiviral agent.
作用机制
DFB has been shown to interact with a variety of enzymes, proteins, and receptors in the body. It has been demonstrated to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Additionally, DFB has been shown to modulate the activity of the protein kinase C (PKC) enzyme, which is involved in signal transduction pathways. It has also been demonstrated to act as a ligand for G-protein coupled receptors (GPCRs), which are involved in signal transduction pathways and cellular communication.
Biochemical and Physiological Effects
DFB has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Additionally, DFB has been shown to modulate the activity of the protein kinase C (PKC) enzyme, which is involved in signal transduction pathways. Furthermore, DFB has been demonstrated to act as a ligand for G-protein coupled receptors (GPCRs), which are involved in signal transduction pathways and cellular communication.
实验室实验的优点和局限性
The use of DFB in laboratory experiments has several advantages. It is a versatile synthetic building block that can be used in the synthesis of a variety of bioactive molecules, including drugs and drug analogs. Additionally, it has been widely studied for its biological activities, and its potential applications in medicine and biotechnology. However, there are also some limitations to using DFB in laboratory experiments. It is a highly reactive molecule, and it can be difficult to handle and store. Additionally, it is a highly toxic compound, and its use requires special safety precautions.
未来方向
The potential applications of DFB in the fields of medicine and biotechnology are vast and varied. Further research is needed to explore its ability to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2), and its potential as an anti-cancer agent. Additionally, further research is needed to explore its ability to modulate the activity of the protein kinase C (PKC) enzyme, and its potential as an anti-inflammatory agent. Furthermore, further research is needed to explore its ability to act as a ligand for G-protein coupled receptors (GPCRs), and its potential as an antiviral agent. Additionally, further research is needed to explore its potential applications in drug delivery, gene therapy, and targeted drug delivery. Finally, further research is needed to explore its potential as a therapeutic agent for a variety of diseases, including cancer, cardiovascular disease, and neurological disorders.
合成方法
DFB can be synthesized through a variety of methods, including the Mitsunobu reaction, the Wittig reaction, and the Diels-Alder reaction. The Mitsunobu reaction is a substitution reaction that involves the addition of an alcohol to a difluorobutane-1,3-dione, followed by a nucleophilic substitution. The Wittig reaction is a reaction between an aldehyde or ketone and a phosphonium salt to produce an alkene. The Diels-Alder reaction is a cycloaddition reaction between a diene and an alkene to form a cyclohexene.
属性
IUPAC Name |
4,4-difluoro-1-(oxan-4-yl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O3/c10-9(11)8(13)5-7(12)6-1-3-14-4-2-6/h6,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQRLFNSOVCSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)CC(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6609503.png)
![2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B6609508.png)
![3-{1-[(2-methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-1-amine trihydrochloride](/img/structure/B6609514.png)
![3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane](/img/structure/B6609523.png)

![2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B6609553.png)


![6-(4-bromophenyl)-1-azaspiro[3.3]heptan-2-one, Mixture of diastereomers](/img/structure/B6609573.png)
![rac-(1s,3s)-3-(2-chlorophenyl)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B6609588.png)


![rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B6609598.png)
![5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B6609600.png)